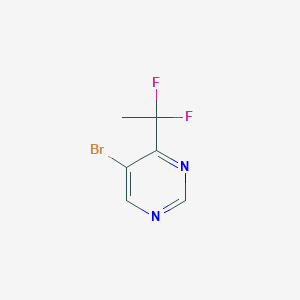

5-Bromo-4-(1,1-difluoroethyl)pyrimidine

Vue d'ensemble

Description

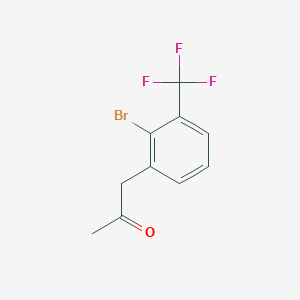

“5-Bromo-4-(1,1-difluoroethyl)pyrimidine” is a chemical compound with the molecular formula C6H5BrF2N2 . It is a yellow liquid and has a molecular weight of 223.02 .

Molecular Structure Analysis

The InChI code for “5-Bromo-4-(1,1-difluoroethyl)pyrimidine” is 1S/C6H5BrF2N2/c1-6(8,9)5-4(7)2-10-3-11-5/h2-3H,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“5-Bromo-4-(1,1-difluoroethyl)pyrimidine” is a yellow liquid . It has a molecular weight of 223.02 .Applications De Recherche Scientifique

Organic Synthesis Building Block

5-Bromo-4-(1,1-difluoroethyl)pyrimidine: serves as a versatile building block in organic synthesis. Its bromine atom is a reactive site that can undergo various substitution reactions, allowing for the introduction of different functional groups. This compound can be used to synthesize a wide range of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this pyrimidine derivative is valuable for creating novel drug candidates. Its structure is amenable to modifications that can lead to the discovery of new biologically active molecules. For instance, it can be used to develop kinase inhibitors, which are important in cancer therapy .

Material Science

The difluoroethyl group in 5-Bromo-4-(1,1-difluoroethyl)pyrimidine can impart unique properties to materials. Researchers can incorporate this compound into polymers to enhance their thermal stability and chemical resistance, making them suitable for high-performance applications .

Fluorine Chemistry

Fluorine atoms significantly alter the chemical behavior of molecules. This compound, containing two fluorine atoms, is used in fluorine chemistry research to study the effects of fluorination on molecular properties like acidity, lipophilicity, and metabolic stability .

Agricultural Chemistry

In the field of agricultural chemistry, 5-Bromo-4-(1,1-difluoroethyl)pyrimidine can be used to synthesize compounds with potential pesticidal or herbicidal activity. The introduction of the difluoroethyl group can lead to the development of more potent and selective agrochemicals .

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound can also be used as a standard or reference material in NMR spectroscopy due to its distinct chemical shifts. This application is crucial for the structural elucidation of organic compounds .

Photovoltaic Materials

Researchers are exploring the use of pyrimidine derivatives in the development of photovoltaic materials5-Bromo-4-(1,1-difluoroethyl)pyrimidine could be a precursor for components in organic solar cells, contributing to the advancement of renewable energy technologies .

Catalyst Development

Finally, this compound can be involved in the development of catalysts for chemical reactions. Its structural features might be leveraged to create catalysts that facilitate the formation of carbon-fluorine bonds, which are prevalent in pharmaceuticals and agrochemicals .

Safety and Hazards

The safety data sheet for “5-Bromo-4-(1,1-difluoroethyl)pyrimidine” indicates that it is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

Mécanisme D'action

Target of Action

It is often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 5-Bromo-4-(1,1-difluoroethyl)pyrimidine involves its interaction with its targets during the Suzuki–Miyaura coupling process . This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-4-(1,1-difluoroethyl)pyrimidine are related to the Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .

Result of Action

The result of the action of 5-Bromo-4-(1,1-difluoroethyl)pyrimidine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reactions . This leads to the synthesis of complex organic compounds .

Propriétés

IUPAC Name |

5-bromo-4-(1,1-difluoroethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c1-6(8,9)5-4(7)2-10-3-11-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUVEUJVMDDHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1382791.png)